5-Phenyl-1H-tetrazole

Corrosion Inhibition Copper Alloy Protection Green Inhibitors

5-Phenyl-1H-tetrazole (18039-42-4) delivers quantifiable performance advantages over generic tetrazoles and BTA. Its phenyl substituent enables π-π stacking and lowers pKa (~4.28) for superior Cu CMP passivation (pH 3) and 94.7-96.1% corrosion inhibition at 1 mM—ten-fold lower than BTA concentration requirements. A metal-free, scalable synthetic route ensures pharmaceutical-grade purity, reducing transition metal contamination concerns. Specify this intermediate for angiotensin II receptor antagonist synthesis, coordination polymers, or corrosion protection where aromatic character and intermediate basicity are critical.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 18039-42-4
Cat. No. B099889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-tetrazole
CAS18039-42-4
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
InChIKeyMARUHZGHZWCEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-tetrazole (CAS 18039-42-4): Technical Specifications and Procurement Baseline for Scientific Selection


5-Phenyl-1H-tetrazole (PT, 5-PT, CAS 18039-42-4) is a 5-substituted 1H-tetrazole heterocyclic compound with molecular formula C₇H₆N₄ and molecular weight 146.15 g/mol. The compound exists as a white to almost white crystalline powder with a melting point of approximately 215-221°C (with decomposition) [1]. 5-Phenyl-1H-tetrazole is classified as a tetrazolic acid with a predicted pKa of 4.28±0.10 . Commercially available at purities up to 99%, this compound serves as a versatile building block in pharmaceutical synthesis, particularly as an intermediate for angiotensin II receptor antagonists, and finds extensive application in coordination chemistry as a ligand for metal complex formation [2].

Why Generic Tetrazole Substitution Cannot Replace 5-Phenyl-1H-tetrazole in Critical Applications


Within the 5-substituted 1H-tetrazole class, simple substitution with generic analogs (e.g., 5-aminotetrazole, 5-methyltetrazole, 1H-tetrazole) produces markedly different physicochemical, coordination, and performance profiles that preclude direct interchangeability. The phenyl substituent at the 5-position confers distinct electronic effects that modulate pKa (~4.28 for 5-phenyl-1H-tetrazole versus ~4.9 for unsubstituted 1H-tetrazole) [1][2], substantially alter metal coordination geometries and binding affinities , and determine corrosion inhibition efficiency and optimal working concentration ranges relative to other azole inhibitors [3]. Furthermore, the aromatic phenyl ring enables π-π stacking interactions and hydrophobic contributions that are entirely absent in aliphatic or heteroatom-substituted tetrazole analogs, fundamentally altering the compound's behavior in biological systems, supramolecular architectures, and surface adsorption phenomena. Procurement decisions based solely on "tetrazole core" functionality without considering these quantifiable substituent-dependent differences will result in compromised performance across catalytic, pharmaceutical intermediate, corrosion protection, and coordination chemistry applications.

5-Phenyl-1H-tetrazole: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Corrosion Inhibition Efficiency of 5-Phenyl-1H-tetrazole versus 1H-Benzotriazole on Copper Alloys in Chloride Media

5-Phenyl-1H-tetrazole (PT) demonstrates corrosion inhibition efficiency (IE%) comparable to the industry-standard but toxic 1H-benzotriazole (BTA), while achieving this protection at a ten-fold lower concentration [1]. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements in 3 wt% NaCl revealed PT achieves 94.7-96.1% inhibition efficiency at 1 mM, whereas BTA requires 10 mM to reach 99.5-99.9% efficiency [1].

Corrosion Inhibition Copper Alloy Protection Green Inhibitors

Low-pH Passivation Performance of 5-Phenyl-1H-tetrazole versus Benzotriazole in Copper Chemical Mechanical Planarization

In copper chemical mechanical planarization (Cu CMP) slurries at pH 3, 5-phenyl-1H-tetrazole (PTA) provides effective passivation while maintaining Cu removal rates exceeding 1400 nm/min at concentrations of 0.5-2 mM [1]. This superior low-pH performance relative to benzotriazole (BTA) is attributed to PTA's lower pKa of approximately 4.3, which results in a significantly larger fraction of the inhibitor existing in its active anionic form under acidic CMP conditions [1]. BTA, with a higher pKa, demonstrates substantially reduced passivation effectiveness at low pH, limiting its utility in advanced semiconductor fabrication processes requiring acidic slurry conditions.

Semiconductor Manufacturing Cu CMP Passivation Agents

Synthetic Yield of 5-Phenyl-1H-tetrazole via Carboxylic Acid Bioisostere Route Using Graphene Oxide Solid Acid Catalyst

The synthesis of 5-phenyl-1H-tetrazole as a carboxylic acid bioisostere has been achieved with 89% isolated yield using a metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) carbocatalyst under optimized conditions (DMSO solvent, 120°C) [1]. This represents a scalable, metal-free approach to tetrazole bioisostere synthesis. The SA-rGO catalyst demonstrates reusability over eight consecutive reaction cycles without significant loss of catalytic productivity, with reported turnover frequency (TOF) values ranging from 12.08 to 16.96 h⁻¹ for 5-substituted-1H-tetrazole synthesis [1].

Pharmaceutical Synthesis Green Chemistry Bioisostere

Synthetic Efficiency Benchmark: Catalyst Comparison for 5-Phenyl-1H-tetrazole [3+2] Cycloaddition Synthesis

Multiple comparative studies have benchmarked catalyst performance for 5-phenyl-1H-tetrazole synthesis via [3+2] cycloaddition of benzonitrile with sodium azide. A Co-Ni/Fe₃O₄@MMSHS catalyst system achieved 98% yield within 12 minutes at 60°C [1]. Broader catalyst comparisons across literature reveal yields spanning 72% (nano-ZnO, 120°C, 14 h) to 98% (Cu(II)/Fe₃O₄@APTMS-DFX, 120°C, 1 h; Mesoporous ZnS, 120°C, 36 h) [2][3]. The wide performance range underscores that catalyst selection critically determines synthetic efficiency, with reaction times varying from 12 minutes to 36 hours for comparable yields.

Click Chemistry Heterocyclic Synthesis Catalyst Benchmarking

5-Phenyl-1H-tetrazole pKa and Substituent Effects Relative to 5-Aminotetrazole and Unsubstituted 1H-Tetrazole

5-Phenyl-1H-tetrazole exhibits a predicted pKa of 4.28±0.10 [1], positioning it as a significantly stronger acid than unsubstituted 1H-tetrazole (pKa ~4.9). This enhanced acidity arises from the electron-withdrawing inductive effect of the phenyl substituent and resonance stabilization of the tetrazolate anion. Systematic studies of substituted 5-phenyltetrazoles have established a linear free-energy relationship between pKa values and Hammett substituent constants, with a reaction constant ρ that quantifies the sensitivity of the tetrazole NH acidity to substituent electronic effects [2]. The transmission factor of the p-phenylene ring (π' = 0.23) has been calculated from the ratio of reaction constants for protonation of substituted 5-phenyltetrazoles and 5-R-tetrazoles [2].

Acid-Base Chemistry Tetrazolic Acids Electronic Effects

Antibacterial Activity of 5-Phenyl-1H-tetrazole versus Methoxy-Substituted Analog: MIC Comparison

Comparative minimum inhibitory concentration (MIC) evaluation reveals that 5-phenyl-1H-tetrazole exhibits antibacterial activity with an MIC of 100 μg/mL, whereas the 5-(4-methoxyphenyl)-1H-tetrazole analog demonstrates antifungal activity with an MIC of 125 μg/mL . This differential activity profile (antibacterial versus antifungal) and potency difference (20% lower MIC for the parent phenyl compound) highlight that even subtle electronic modifications to the 5-substituent substantially alter antimicrobial spectrum and efficacy.

Antimicrobial Activity Tetrazole Derivatives MIC Assay

5-Phenyl-1H-tetrazole: Validated Application Scenarios Based on Quantitative Comparative Evidence


Copper Alloy Corrosion Protection Requiring Reduced Inhibitor Loading and Non-Toxic Formulation

5-Phenyl-1H-tetrazole should be prioritized over 1H-benzotriazole (BTA) in applications requiring corrosion protection of copper alloys in chloride-containing environments when reduced chemical loading, lower toxicity, or regulatory restrictions on BTA use are primary considerations. The compound achieves 94.7-96.1% inhibition efficiency at 1 mM concentration—ten-fold lower than the 10 mM required for BTA to reach comparable performance [1]. This concentration advantage translates to direct material cost savings and reduced environmental release of inhibitor compounds. The demonstrated effectiveness in 3 wt% NaCl makes PT particularly suitable for marine environment protection, heat exchanger maintenance, and conservation of archaeological bronze artifacts where BTA's toxicity and required high concentrations present operational and regulatory challenges [1].

Semiconductor Cu CMP Slurry Formulation Requiring Low-pH Passivation Performance

In copper chemical mechanical planarization (Cu CMP) processes requiring acidic slurry conditions (pH 3), 5-phenyl-1H-tetrazole (PTA) offers distinct performance advantages over benzotriazole (BTA). PTA maintains effective copper surface passivation while enabling removal rates exceeding 1400 nm/min at concentrations of 0.5-2 mM under pH 3 conditions where BTA's passivation effectiveness deteriorates [2]. This differential performance stems from PTA's lower pKa (~4.3) which ensures a greater proportion of the inhibitor remains in its active anionic form under acidic CMP conditions [2]. Semiconductor manufacturers seeking to expand CMP process windows or transition to lower-pH slurry formulations for advanced node fabrication should evaluate PTA as a BTA alternative to maintain both passivation quality and material removal rates.

Pharmaceutical Intermediate Synthesis Requiring Carboxylic Acid Bioisostere with Validated Scalable Route

5-Phenyl-1H-tetrazole should be selected as a pharmaceutical intermediate in drug discovery programs targeting angiotensin II receptor antagonists or other therapeutics where tetrazole serves as a carboxylic acid bioisostere. The compound has been demonstrated to function effectively as a carboxylic acid surrogate, enhancing metabolic stability and bioavailability of therapeutic agents [3]. Critically, a metal-free, scalable synthetic route using sulfonic acid-functionalized reduced graphene oxide (SA-rGO) carbocatalyst has been validated at 10 g scale, achieving 89% isolated yield with demonstrated catalyst reusability over eight cycles without significant productivity loss [4]. This route eliminates transition metal contamination concerns that would otherwise require additional purification steps for pharmaceutical-grade material, reducing overall cost of goods and simplifying quality control workflows.

Coordination Chemistry and Metal-Organic Framework Synthesis Requiring Aromatic Tetrazolate Ligands

5-Phenyl-1H-tetrazole should be employed as a ligand in the solvothermal synthesis of coordination polymers, polyoxometalate-based silver complexes, and organolanthanide compounds where aromatic π-π stacking interactions and the intermediate pKa (~4.28) of the tetrazolate anion provide unique framework topologies and metal-binding characteristics . The phenyl substituent enables structural diversity through both N-coordination via the tetrazole ring nitrogens and potential C-H⋯π or π-π interactions involving the aromatic ring—features absent in aliphatic tetrazole analogs. The compound's established utility in constructing Keggin-based Ag(I) belt and cycle structures [5] demonstrates its capacity to generate complex supramolecular architectures that cannot be replicated using 5-methyltetrazole, 5-aminotetrazole, or unsubstituted 1H-tetrazole ligands. Materials scientists developing luminescent, catalytic, or porous coordination materials should select 5-phenyl-1H-tetrazole when aromatic character and intermediate anion basicity are required for target framework properties.

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